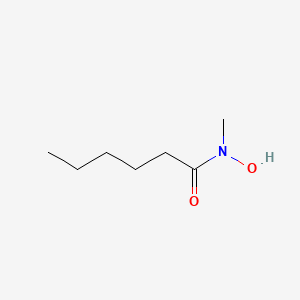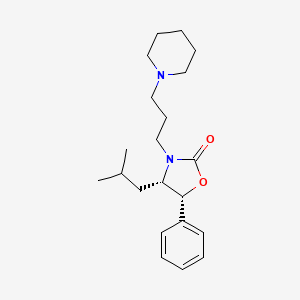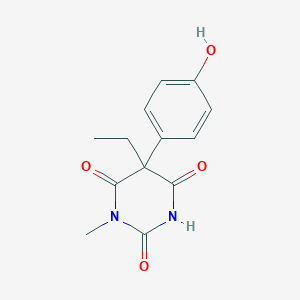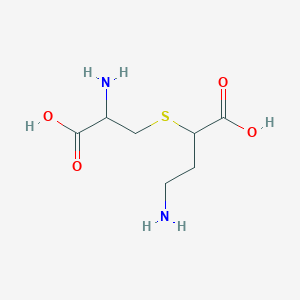
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid is a complex organic compound with the molecular formula C18H20N2S4. This compound is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings. It is primarily used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl phenylcarbamothioate with disulfanylcarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound. The use of catalysts and solvents that facilitate the reaction without causing unwanted side reactions is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols and disulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of sulfur atoms allows it to form strong bonds with metal ions, which can be crucial in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- [Methyl({[methyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene
- [Propyl({[propyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene
Uniqueness
N,N'-Diethyl-N,N'-diphenylthioperoxydicarbamic acid is unique due to its specific ethyl groups and the arrangement of sulfur atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
41365-24-6 |
|---|---|
Fórmula molecular |
C18H20N2S4 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
[ethyl(phenyl)carbamothioyl]sulfanyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C18H20N2S4/c1-3-19(15-11-7-5-8-12-15)17(21)23-24-18(22)20(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clave InChI |
DNCLGFHLBSMLPC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=S)SSC(=S)N(CC)C2=CC=CC=C2 |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=S)SSC(=S)N(CC)C2=CC=CC=C2 |
Key on ui other cas no. |
41365-24-6 |
Sinónimos |
N,N-diethyl-N,N-diphenylthiramdisulfide thiram EF thiuram EF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)



![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)



